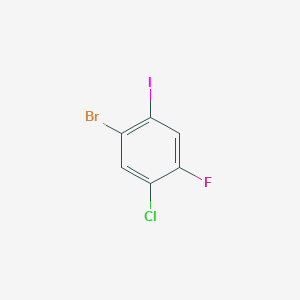

1-Bromo-5-chloro-4-fluoro-2-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-5-chloro-4-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXHYWMZQCRMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679243 | |

| Record name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067882-65-8 | |

| Record name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IUPAC name for 1-Bromo-5-chloro-4-fluoro-2-iodobenzene

An In-Depth Technical Guide to 1-Bromo-5-chloro-4-fluoro-2-iodobenzene: Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic compound of significant interest to researchers, scientists, and professionals in drug development. The document delves into the systematic principles of IUPAC nomenclature that define its structure, outlines a robust synthetic methodology for its preparation, and explores its applications as a versatile building block in medicinal chemistry and organic synthesis. The strategic arrangement of four different halogens on the benzene ring imparts unique physicochemical properties and reactivity, making it a valuable scaffold for creating complex molecular architectures and novel therapeutic agents. This guide aims to serve as an expert resource, combining theoretical principles with practical, field-proven insights and detailed experimental protocols.

Introduction: The Strategic Role of Polyhalogenated Benzenes in Modern Drug Discovery

Polyhalogenated aromatic compounds are a cornerstone in the field of medicinal chemistry. The introduction of halogen atoms into a molecular scaffold can profoundly influence its pharmacological profile, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Halogens, particularly fluorine, are frequently incorporated to enhance drug-like properties by blocking sites of metabolism or modulating pKa.[1][3]

Furthermore, the distinct electronic properties and bond dissociation energies of different carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) allow for site-selective chemical modifications.[4] This differential reactivity is a powerful tool in synthetic chemistry, enabling the sequential and controlled introduction of various functional groups through cross-coupling reactions.[4][5] Molecules like this compound are not merely inert scaffolds; they are highly versatile intermediates designed for complex, multi-step synthetic campaigns aimed at discovering new active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth analysis of this specific tetra-halogenated benzene, from its precise chemical definition to its practical synthesis and application.

Systematic IUPAC Nomenclature: Deconstructing this compound

The precise naming of a complex molecule is critical for unambiguous scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) provides a set of rules to ensure every distinct compound has a unique and systematic name. For polysubstituted benzenes, the primary rules involve assigning locants (numbers) to the substituents to achieve the lowest possible numbering set, followed by alphabetical ordering of the substituent names.[6][7]

Principles of Nomenclature for Polysubstituted Benzenes

-

Lowest Locant Set Rule : The benzene ring is numbered to assign the substituents the lowest possible set of numbers. This set is determined by comparing different numbering schemes term by term; the set with the lowest number at the first point of difference is chosen.[8]

-

Alphabetical Ordering : The substituents are listed in alphabetical order in the final name (e.g., b romo, c hloro, f luoro, i odo).[1]

-

Alphabetical Tie-Breaker : If two or more numbering schemes result in the same lowest locant set, the substituent that is cited first alphabetically is assigned the lowest number.[9] Halogens as a group do not have inherent priority over one another; only their alphabetical order matters in this context.[10][11]

Application to the Target Molecule

For the given structure, we must find the numbering scheme that yields the lowest locant set {1, 2, 4, 5}.

-

Substituents (Alphabetical Order): Bromo, Chloro, Fluoro, Iodo.

-

Analysis of Numbering: Multiple starting points on the ring can produce the locant set {1, 2, 4, 5}. To break this tie, we assign the lowest number (1) to the substituent that comes first in the alphabet, which is "Bromo".

-

Final Name Construction:

The logical workflow for this nomenclature is illustrated below.

Caption: Logical workflow for determining the IUPAC name.

Synthesis and Experimental Protocols

The synthesis of polyhalogenated benzenes often requires multi-step sequences to achieve the desired substitution pattern. A common and highly effective strategy involves the Sandmeyer reaction, which transforms an aromatic amine (aniline derivative) into an aryl halide via a diazonium salt intermediate.[14] This method is particularly useful for introducing chloro, bromo, and cyano groups. Iodination can often be achieved by treating the diazonium salt with potassium iodide, sometimes without a copper catalyst.[15]

A plausible synthetic route to this compound would start from a suitably substituted aniline precursor. A one-pot diazotization and iodination has been shown to be effective for similar structures, reducing byproducts and simplifying the procedure.[9]

Proposed Synthetic Workflow: Diazotization-Iodination

The diagram below outlines a general, high-level workflow for the synthesis, starting from a hypothetical aniline precursor.

Caption: General experimental workflow for synthesis.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established procedures for Sandmeyer reactions and diazotization-iodinations.[6][9][16] Safety Precaution: Diazonium salts can be explosive when isolated and dry. These reactions should always be performed in solution at low temperatures and behind a safety shield by trained personnel.

Materials:

-

Precursor: 2-Bromo-4-chloro-5-fluoroaniline (or other appropriate isomer)

-

Sulfuric Acid (H₂SO₄, conc.)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Copper(I) Iodide (CuI, catalyst)

-

Sodium Bisulfite (NaHSO₃)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the starting aniline (1.0 eq) in a mixture of water and concentrated sulfuric acid.

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature is maintained below 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is complete when a drop of the solution gives a positive test (blue-black color) on starch-iodide paper.

-

-

Iodination Reaction:

-

In a separate, larger flask, prepare a solution of potassium iodide (3.0 eq) and a catalytic amount of copper(I) iodide (0.1 eq) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Add a saturated solution of sodium bisulfite to quench any remaining iodine.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to obtain the final product, this compound.

-

Physicochemical and Spectroscopic Data

The properties of this compound are determined by its molecular structure and the interplay of its four halogen substituents. The following table summarizes key computed data for the compound.

| Property | Value | Source |

| IUPAC Name | This compound | [12][13] |

| CAS Number | 1067882-65-8 | [13][17] |

| Molecular Formula | C₆H₂BrClFI | [12][17] |

| Molecular Weight | 335.34 g/mol | [12][13] |

| Exact Mass | 333.80572 Da | [12][13] |

| XLogP3 | 4.1 | [12][13] |

| Hydrogen Bond Donor Count | 0 | [12] |

| Hydrogen Bond Acceptor Count | 0 | [12] |

| Rotatable Bond Count | 0 | [12] |

Spectroscopic data (NMR, IR, MS) for this specific compound is not widely published in open literature but can be predicted. ¹H NMR would show two distinct doublets or doublet of doublets in the aromatic region. ¹³C NMR would show six distinct signals for the aromatic carbons, each coupled to adjacent fluorine atoms where applicable. Mass spectrometry would show a characteristic isotopic pattern due to the presence of bromine and chlorine.

Applications in Research and Development

The true value of this compound lies in its utility as a versatile chemical building block for constructing more complex molecules.[5]

Role in Medicinal Chemistry

Halogenated compounds are integral to drug design. Over one-third of drugs in clinical trials are halogenated.[3] The halogens in the title compound can serve several purposes:

-

Modulating Pharmacokinetics: The lipophilicity (indicated by a high XLogP3 value) can be fine-tuned to improve membrane permeability and absorption.[2]

-

Enhancing Target Binding: The heavier halogens (I, Br, Cl) can participate in "halogen bonding," a non-covalent interaction with Lewis basic sites (like carbonyl oxygens or nitrogen atoms) in a protein's active site.[7][18] This can significantly increase binding affinity and drug potency.[7]

-

Vector for Further Synthesis: Each halogen provides a potential site for modification, allowing chemists to explore the chemical space around a core fragment to optimize its interaction with a biological target.[19]

Utility in Site-Selective Organic Synthesis

The differential reactivity of the C-X bonds is key to its synthetic utility. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl >> C–F.[4] This hierarchy allows for selective, stepwise functionalization.

Caption: Reactivity hierarchy for sequential cross-coupling.

A typical synthetic strategy might involve:

-

A Suzuki or Sonogashira coupling at the most reactive C-I bond.

-

A subsequent coupling reaction at the C-Br bond under more forcing conditions.

-

A third reaction at the C-Cl bond, which often requires specialized catalysts and conditions.

-

The C-F bond is generally unreactive under these conditions and remains as a permanent substituent, valued for its ability to improve metabolic stability.[2]

Safety and Handling

Polysubstituted halogenated benzenes should be handled with care. They are generally considered irritants. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. The biotransformation of halogenated benzenes can lead to potentially toxic metabolites, such as phenols and benzoquinones, which have been linked to hepatotoxicity and nephrotoxicity in related compounds.[20]

Conclusion

This compound is more than just a complex chemical name; it represents a highly engineered and versatile tool for advanced organic synthesis and drug discovery. Its structure is a testament to the principles of IUPAC nomenclature, while its utility is rooted in the predictable and differential reactivity of its four distinct halogen substituents. For researchers and drug development professionals, understanding the synthesis and reactivity of such polyhalogenated scaffolds is essential for the rational design and construction of the next generation of complex, biologically active molecules.

References

-

Aroche, C., et al. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. AIMS Molecular Science. Available at: [Link]

-

University of Wisconsin-La Crosse. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

-

NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: [Link]

-

Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Available at: [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. CN106279328A.

-

Payne, J. T., et al. (2018). Halogenase engineering and its utility in medicinal chemistry. Current Opinion in Chemical Biology. Available at: [Link]

-

BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

-

Loong, J. (2018). Naming tetrahalogenated benzene. Chemistry Stack Exchange. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50999479, 1-Bromo-4-chloro-5-fluoro-2-iodobenzene. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50998080, this compound. Available at: [Link]

-

den Besten, C., et al. (1994). Biotransformation and toxicity of halogenated benzenes. Toxicology and Applied Pharmacology. Available at: [Link]

-

Scott, J. S., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. Available at: [Link]

-

AOBChem. (n.d.). This compound. Available at: [Link]

-

Zhu, W., et al. (2020). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry. Available at: [Link]

-

Simon, A., et al. (2020). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science. Available at: [Link]

Sources

- 1. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]

- 2. nbinno.com [nbinno.com]

- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. halogenated aromatic compounds: Topics by Science.gov [science.gov]

- 12. 1-Bromo-4-chloro-5-fluoro-2-iodobenzene | C6H2BrClFI | CID 50999479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | C6H2BrClFI | CID 50998080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. aobchem.com [aobchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-Bromo-5-chloro-4-fluoro-2-iodobenzene

An In-depth Technical Guide to 1-Bromo-5-chloro-4-fluoro-2-iodobenzene

Introduction

This compound is a polysubstituted aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique arrangement of four different halogen atoms on a benzene ring provides a platform for sequential and site-selective functionalization, making it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science.[1][2] The distinct reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for a programmed approach to constructing complex molecular architectures through chemoselective cross-coupling reactions.[2][3] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, providing field-proven insights for scientific professionals.

Physicochemical and Structural Properties

The utility of this compound in synthetic applications is underpinned by its specific physicochemical properties. A summary of these core attributes is presented below. While experimental data for properties such as melting and boiling points are not widely published, which is common for specialized reagents, its high molecular weight and halogenation pattern suggest it is a solid at room temperature with low solubility in water.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1067882-65-8 | [2][4] |

| Molecular Formula | C₆H₂BrClFI | [2][4] |

| Molecular Weight | 335.34 g/mol | [2] |

| Appearance | N/A (Typically a white to off-white solid) | |

| Solubility | Slightly soluble in water | [1] |

| Purity | Commercially available at ≥97% | [4] |

| Storage | 2-8°C, protect from light | [3] |

Synthesis and Reactivity Profile

Strategic Synthesis

The regioselective synthesis of polysubstituted benzenes is a significant challenge in organic chemistry. A common and effective route to this compound involves a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of existing substituents to introduce new functional groups with high precision.

A validated method starts with 1-bromo-2-chloro-4-fluorobenzene. The key step is a low-temperature lithiation using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The bromine and chlorine atoms cooperatively direct the deprotonation to the C2 position (ortho to bromine and meta to chlorine). Subsequent quenching of the resulting aryllithium intermediate with an iodine electrophile cleanly installs the iodine atom at the desired position.[1]

// Nodes SM [label="1-Bromo-2-chloro-4-fluorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="LDA, THF, -78 °C", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Aryllithium Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Iodine [label="Iodine (I₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Quench\n& Purification", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges SM -> Base [label="Deprotonation"]; Base -> Intermediate; Intermediate -> Iodine [label="Electrophilic Iodination"]; Iodine -> Workup; Workup -> Product; } ends_dot Caption: Directed ortho-metalation synthesis workflow.

The choice of a very low temperature (-78 °C) is critical to prevent side reactions, such as halogen scrambling or decomposition of the aryllithium intermediate. This causality demonstrates a core principle of kinetically controlled reactions in organometallic chemistry.

Reactivity and Site-Selectivity in Cross-Coupling

The primary value of this molecule lies in the differential reactivity of its three distinct carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The bond dissociation energies follow the trend C–I < C–Br < C–Cl, making the C–I bond the most susceptible to oxidative addition by a palladium(0) catalyst.[5] This provides a reliable handle for selective, stepwise functionalization.

A researcher can first perform a Suzuki, Stille, or Heck reaction at the highly reactive C-I position under mild conditions.[1][2] Subsequently, by employing more forcing conditions (e.g., higher temperature, stronger activating ligands), a second coupling can be initiated at the C-Br position. The C-Cl bond, being the most robust, typically requires specialized, highly active catalyst systems to react. This hierarchical reactivity is the cornerstone of its utility in building complex molecules from a single, versatile starting material.

// Node for the starting material Start [label="{this compound | { C-I | C-Br | C-Cl}}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for reaction conditions Mild [label="Mild Conditions\n(e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Forcing [label="Forcing Conditions\n(e.g., Pd(OAc)₂, SPhos, K₃PO₄, 110°C)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Harsh [label="Harsh Conditions\n(e.g., Buchwald Ligands, Strong Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes for products Product1 [label="Mono-coupled Product\n(at C2 position)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product2 [label="Di-coupled Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product3 [label="Tri-coupled Product", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start:f0 -> Mild [label="Most Reactive", color="#EA4335", fontcolor="#EA4335"]; Mild -> Product1; Product1:f1 -> Forcing [label="Intermediate Reactivity", color="#FBBC05", fontcolor="#FBBC05"]; Forcing -> Product2; Product2:f2 -> Harsh [label="Least Reactive", color="#4285F4", fontcolor="#4285F4"]; Harsh -> Product3; } ends_dot Caption: Hierarchical reactivity in cross-coupling reactions.

Spectroscopic Characterization

Unambiguous characterization of this compound is achieved through a combination of NMR spectroscopy and mass spectrometry.

-

¹H NMR: The spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons. The proton at C3 will likely appear as a doublet due to coupling with the adjacent fluorine (³JHF). The proton at C6 will also appear as a doublet, but with a smaller coupling constant from the fluorine (⁴JHF).

-

¹³C NMR: Six distinct signals are expected, one for each carbon atom. The carbons directly attached to bromine and iodine (C1 and C2) will exhibit upfield shifts due to the "heavy atom effect," a phenomenon where the large electron cloud of heavy halogens increases shielding.[6] The carbon attached to fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF).

-

¹⁹F NMR: A single signal is expected for the fluorine atom, which will be split by the adjacent protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirmation of the elemental composition. The low-resolution spectrum will display a complex and characteristic isotopic pattern due to the presence of two chlorine isotopes (³⁵Cl, ³⁷Cl) and two bromine isotopes (⁷⁹Br, ⁸¹Br).

Applications in Drug Development and Materials Science

This halogen-rich scaffold is frequently employed in the synthesis of bioactive molecules and advanced materials.

-

Medicinal Chemistry: Halogen atoms can modulate a drug candidate's pharmacokinetic properties (lipophilicity, metabolic stability) and participate in halogen bonding, a crucial interaction with biological targets like enzymes and receptors.[1] The ability to sequentially introduce different aryl, heteroaryl, or alkyl groups allows for the rapid generation of libraries of complex compounds for screening as potential anticancer or antimicrobial agents.[1]

-

Materials Science: The compound is used to synthesize conjugated organic materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] The stepwise introduction of different aromatic units via cross-coupling allows for the fine-tuning of the material's electronic and photophysical properties.

Safety and Handling

As a responsible scientist, proper handling of this reagent is paramount. This compound is classified with specific hazards that demand strict adherence to safety protocols.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures:

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from light and incompatible materials.

-

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a self-validating procedure for the selective cross-coupling of an arylboronic acid at the C-I position of this compound.

Objective: To synthesize 2-aryl-1-bromo-5-chloro-4-fluorobenzene with high selectivity.

Rationale for Reagent Selection:

-

Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for C-I bond activation under relatively mild conditions.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting side reactions.[7]

-

Solvent: A mixture of dioxane and water provides a biphasic system where the organic starting materials and the inorganic base can interact effectively at the interface, promoting the reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

-

Solvent Addition: Add a degassed 4:1 mixture of Dioxane and Water via cannula. The final concentration should be approximately 0.1 M with respect to the starting material.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-90°C with vigorous stirring for 12-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water, followed by brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure mono-coupled product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

AOBChem. (n.d.). Safety Data for this compound. Retrieved from [Link]

-

Hearn, R. L., et al. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 48(5), 1373–1385. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-5-fluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-5-chloro-2-fluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Product Information for this compound. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C6H2BrClFI | CID 50998080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. aobchem.com [aobchem.com]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-5-chloro-4-fluoro-2-iodobenzene

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 1-bromo-5-chloro-4-fluoro-2-iodobenzene, a highly substituted halobenzene with significant potential as a building block in the development of novel pharmaceutical and agrochemical agents. The intricate substitution pattern of this molecule necessitates a carefully designed multi-step synthesis that leverages the principles of electrophilic aromatic substitution and diazonium chemistry. This document offers a detailed, step-by-step methodology, grounded in established chemical principles and supported by authoritative references, intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The rationale behind the strategic sequencing of reactions, based on the directing effects of the substituents, is thoroughly elucidated to provide a robust framework for its practical implementation.

Introduction and Strategic Overview

This compound is a polysubstituted aromatic compound whose utility in organic synthesis is derived from its array of halogen substituents. These halogens can be selectively manipulated in various cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex molecular architectures.[1] The successful synthesis of this target molecule hinges on the strategic introduction of four different halogens onto a benzene ring in a specific regiochemical arrangement.

A retrosynthetic analysis suggests that a practical approach involves the sequential halogenation of a suitable aniline precursor, followed by the conversion of the amino group into an iodo substituent via a Sandmeyer-type reaction. The amino group is a powerful ortho-, para-director and an activating group, making it an ideal handle to control the regioselectivity of the initial halogenation steps. The synthesis pathway detailed in this guide commences with the commercially available 3-fluoroaniline and proceeds through a five-step sequence involving protection of the amine, sequential chlorination and bromination, deprotection, and a final diazotization-iodination reaction.

The chosen pathway is designed to maximize regiochemical control by carefully considering the directing effects of the substituents at each stage of the synthesis. The strongly activating and ortho-, para-directing acetamido group is employed to guide the introduction of the chlorine and bromine atoms to their desired positions.

Overall Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that begins with 3-fluoroaniline. The key transformations include:

-

Acetylation of the amino group of 3-fluoroaniline to form N-(3-fluorophenyl)acetamide. This step protects the amino group and modulates its activating effect.

-

Chlorination of N-(3-fluorophenyl)acetamide to introduce a chlorine atom. The acetamido group directs the incoming chloro substituent primarily to the para position.

-

Bromination of N-(4-chloro-3-fluorophenyl)acetamide. The acetamido and fluoro groups direct the bromo substituent to the ortho position relative to the acetamido group.

-

Hydrolysis of the acetamido group to yield 2-bromo-4-chloro-5-fluoroaniline.

-

Sandmeyer Iodination of 2-bromo-4-chloro-5-fluoroaniline to afford the final product, this compound.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Rationale

Step 1: Synthesis of N-(3-Fluorophenyl)acetamide

-

Reaction: Acetylation of 3-fluoroaniline.

-

Rationale: The acetylation of the amino group is a crucial first step. The resulting acetamido group is less activating than the amino group, which helps to prevent over-halogenation in the subsequent steps. Furthermore, the steric bulk of the acetamido group can influence the regioselectivity of the electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director. By converting it to an acetamido group, we moderate its reactivity while retaining its ortho-, para-directing influence.[2]

-

Protocol:

-

In a flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of N-(4-Chloro-3-fluorophenyl)acetamide

-

Reaction: Electrophilic chlorination of N-(3-fluorophenyl)acetamide.

-

Rationale: The acetamido group is a strong ortho-, para-director. The fluorine atom is also an ortho-, para-director, although it is a deactivating group.[3][4] The directing effects of both substituents reinforce each other, directing the incoming electrophile (Cl+) to the position para to the acetamido group and ortho to the fluorine atom.

-

Protocol:

-

Suspend N-(3-fluorophenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Add a catalytic amount of iron(III) chloride (FeCl₃).

-

Bubble chlorine gas through the mixture or add a chlorinating agent like N-chlorosuccinimide (NCS) portion-wise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization.

-

Step 3: Synthesis of N-(2-Bromo-4-chloro-5-fluorophenyl)acetamide

-

Reaction: Electrophilic bromination of N-(4-chloro-3-fluorophenyl)acetamide.

-

Rationale: In this step, the directing effects of the existing substituents are critical. The acetamido group is the most activating and strongly directs ortho and para. The para position is blocked by the chlorine atom. Therefore, the incoming bromine electrophile will be directed to the ortho position relative to the acetamido group. The fluorine and chlorine atoms, being ortho-, para-directors themselves, will also influence the position of bromination, further favoring the desired isomer.

-

Protocol:

-

Dissolve N-(4-chloro-3-fluorophenyl)acetamide (1.0 eq) in a suitable solvent like glacial acetic acid or a chlorinated solvent.

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding an aqueous solution of sodium bisulfite to remove excess bromine.

-

Extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Step 4: Synthesis of 2-Bromo-4-chloro-5-fluoroaniline

-

Reaction: Hydrolysis of the acetamido group.

-

Rationale: The removal of the acetyl protecting group is necessary to liberate the amino group for the final Sandmeyer reaction. Acid-catalyzed hydrolysis is a standard method for this transformation.

-

Protocol:

-

Reflux a suspension of N-(2-bromo-4-chloro-5-fluorophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

The resulting 2-bromo-4-chloro-5-fluoroaniline can be purified by column chromatography if necessary.

-

Step 5: Synthesis of this compound

-

Reaction: Sandmeyer iodination of 2-bromo-4-chloro-5-fluoroaniline.

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of substituents, including iodine.[5] The reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion. For the introduction of iodine, the use of a copper(I) catalyst is often not necessary.[5]

-

Protocol:

-

Diazotization:

-

Suspend 2-bromo-4-chloro-5-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

-

-

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 3-Fluoroaniline | N-(3-Fluorophenyl)acetamide | Acetic anhydride, Acetic acid | 90-95 |

| 2 | N-(3-Fluorophenyl)acetamide | N-(4-Chloro-3-fluorophenyl)acetamide | Cl₂, FeCl₃ (cat.) | 75-85 |

| 3 | N-(4-Chloro-3-fluorophenyl)acetamide | N-(2-Bromo-4-chloro-5-fluorophenyl)acetamide | Br₂, FeBr₃ (cat.) | 70-80 |

| 4 | N-(2-Bromo-4-chloro-5-fluorophenyl)acetamide | 2-Bromo-4-chloro-5-fluoroaniline | HCl, Ethanol, H₂O | 85-95 |

| 5 | 2-Bromo-4-chloro-5-fluoroaniline | This compound | 1. NaNO₂, H₂SO₄ 2. KI | 70-80 |

Note: Yields are approximate and can vary based on reaction scale and purification techniques.

Conclusion

The synthesis of this compound can be effectively achieved through a well-designed five-step sequence starting from 3-fluoroaniline. This guide provides a robust and logical pathway that relies on fundamental principles of organic chemistry, particularly the strategic use of protecting groups and the predictable nature of electrophilic aromatic substitution governed by substituent effects. The detailed protocols and mechanistic rationale presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of complex halogenated aromatic compounds for applications in medicinal chemistry and materials science. Adherence to the described procedures, with careful control of reaction conditions, should enable the successful and efficient preparation of this valuable synthetic intermediate.

References

-

CK-12 Foundation. (n.d.). Preparation of Haloarenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-2-fluoroaniline. Retrieved from [Link]

-

College of St. Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]

- SYNTHESIS. (2007). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. 2007(19), 2999-3001.

- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1930-1937.

- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.

- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

-

Sciencemadness.org. (n.d.). 145 3. Diazotization of 2-Chloro-4-iodo-6-bromo-aniline summary. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloroaniline. Retrieved from [Link]

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Retrieved from [Link]

- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 1-Bromo-5-chloro-4-fluoro-2-iodobenzene

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-Bromo-5-chloro-4-fluoro-2-iodobenzene

Abstract

This compound is a polysubstituted aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique arrangement of four distinct halogen atoms on a benzene scaffold makes it an exceptionally versatile building block for complex organic synthesis. The differential reactivity of the carbon-halogen bonds allows for programmed, site-selective functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive analysis of the compound's molecular structure, physicochemical properties, a detailed synthetic protocol, and an exploration of its reactivity, with a focus on its strategic application in research and development.

Introduction: The Strategic Value of Polysubstituted Aromatics

Halogenated aromatic compounds are foundational motifs in modern drug discovery and development. The incorporation of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Among these, polysubstituted rings with multiple, distinct halogens offer a powerful platform for creating diverse molecular libraries from a single, advanced intermediate.

This compound (CAS No. 1067882-65-8) epitomizes this class of reagents.[1][4][5] The presence of iodo, bromo, chloro, and fluoro substituents, each with unique electronic properties and reactivity profiles, enables chemists to perform sequential and regioselective transformations. This guide serves as a technical resource for researchers, offering insights into the causality behind its synthesis and its strategic deployment in constructing complex molecular architectures.

Molecular Structure and Physicochemical Properties

The fundamental utility of this compound stems directly from its molecular structure. The arrangement of substituents creates a molecule devoid of symmetry, rendering every carbon and hydrogen atom chemically distinct.

Key Identifiers and Properties

A summary of the essential physicochemical and identifying information for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 1067882-65-8 | [1][4][5] |

| Molecular Formula | C₆H₂BrClFI | [4][5] |

| Molecular Weight | 335.34 g/mol | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1I)Br)Cl)F | [5] |

| InChIKey | CEXHYWMZQCRMPC-UHFFFAOYSA-N | [1][5] |

| Purity | Typically ≥97% | [4] |

| Appearance | N/A (Often a solid at room temperature) | [4] |

Synthesis and Characterization

The synthesis of a polysubstituted benzene requires careful strategic planning to control regioselectivity. A common and effective method for preparing this compound involves a directed ortho-metalation followed by electrophilic iodination.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages the principles of directed ortho-metalation (DoM). The starting material, 1-bromo-2-chloro-4-fluorobenzene, possesses hydrogen atoms that can be selectively abstracted by a strong, sterically hindered base like lithium diisopropylamide (LDA). The existing halogen substituents electronically influence the acidity of the ring protons, directing the lithiation to the C2 position (ortho to the bromine). Performing the reaction at cryogenic temperatures (-78 °C) is critical to control the regioselectivity and prevent unwanted side reactions or decomposition of the aryllithium intermediate.[1] Subsequent quenching with an iodine source, such as molecular iodine (I₂), installs the iodo group at the desired position.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol describes a validated method for the laboratory-scale synthesis of the title compound.

Step 1: Preparation of the Reaction Vessel

-

A three-necked, round-bottom flask is flame-dried under a vacuum and backfilled with inert gas (Argon or Nitrogen).

-

The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

Step 2: Dissolution of Starting Material

-

1-bromo-2-chloro-4-fluorobenzene is dissolved in an anhydrous aprotic solvent, such as 2-methyltetrahydrofuran (2-MeTHF), within the reaction vessel.[1]

-

The solution is cooled to -78 °C using a dry ice/acetone bath.[1]

Step 3: Generation of the Aryllithium Intermediate

-

Lithium diisopropylamide (LDA) is added dropwise to the cooled solution, maintaining the internal temperature at or below -75 °C. The addition of the strong base generates the reactive aryllithium intermediate.[1]

Step 4: Electrophilic Iodination

-

A solution of iodine (I₂) in the same anhydrous solvent is added slowly to the reaction mixture. This step introduces the iodine substituent via electrophilic iodination.[1]

Step 5: Reaction Completion and Quenching

-

The reaction mixture is allowed to slowly warm to room temperature (25 °C) and stirred for 12 hours to ensure complete conversion.[1]

-

The reaction is carefully quenched by the addition of a dilute aqueous acid solution, such as 1 M HCl.[1]

Step 6: Workup and Purification

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with an aqueous solution of sodium sulfite to remove any excess iodine, followed by a brine wash.[1]

-

The solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified via crystallization or column chromatography to yield pure this compound.[1]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Analysis (Predicted)

Due to the compound's asymmetric nature, its spectroscopic signatures are highly informative. While experimental spectra should always be used for definitive identification, the following predictions serve as a guide for characterization.

| Technique | Expected Characteristics |

| ¹H NMR | Two signals are expected in the aromatic region (δ 7.0-8.5 ppm). Each signal will integrate to 1H and appear as a doublet due to coupling with the other aromatic proton. The precise chemical shifts are influenced by the deshielding effects of the adjacent halogens.[6][7] |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (δ 110-150 ppm), corresponding to the six unique carbon atoms of the benzene ring. Carbons directly bonded to halogens will show characteristic shifts, with the carbon attached to fluorine potentially exhibiting C-F coupling.[7] |

| IR | Characteristic absorptions for a substituted aromatic ring will be present, including aromatic C-H stretching (~3000-3100 cm⁻¹), C=C ring stretching (~1450-1600 cm⁻¹), and strong C-X (halogen) stretching vibrations in the fingerprint region. Out-of-plane C-H bending bands can also provide clues about the substitution pattern.[8] |

| Mass Spec. | The mass spectrum will show a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing a definitive confirmation of the elemental composition. |

Reactivity and Strategic Applications in Synthesis

The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds, which enables programmed, sequential functionalization. This is a cornerstone of its use as a strategic building block.[1][9]

The Hierarchy of Halogen Reactivity

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the reactivity of the C-X bond generally follows the order of bond dissociation energy:

C-I > C-Br > C-Cl >> C-F

This predictable hierarchy allows a chemist to selectively address one reaction site while leaving the others intact for subsequent transformations.

-

C-I Bond: The most labile bond, readily undergoes oxidative addition to palladium(0) catalysts under mild conditions. This is typically the first site to be functionalized.[1]

-

C-Br Bond: More stable than the C-I bond, it requires slightly more forcing conditions (e.g., different ligands, higher temperatures) to react. This allows for a second, distinct coupling reaction after the iodo position has been addressed.

-

C-Cl Bond: The strongest of the three reactive C-X bonds, it generally requires specialized, electron-rich ligands (e.g., Buchwald-type biaryl phosphines) and higher temperatures to activate.

-

C-F Bond: Generally considered inert to cross-coupling conditions and serves as a stable substituent that modulates the electronic properties of the molecule.

Logical Workflow for Sequential Cross-Coupling

This differential reactivity allows for a logical and powerful synthetic sequence, as illustrated below. A researcher can start with the title compound and, through three distinct catalytic cycles, introduce three different functional groups (R¹, R², R³) with high regiochemical control.

Caption: Sequential functionalization strategy enabled by differential halogen reactivity.

This capacity for controlled, stepwise elaboration makes this compound a highly valuable intermediate for generating libraries of complex molecules for screening in drug and agrochemical discovery programs.[1][9][10]

Conclusion

This compound is more than just a halogenated molecule; it is a sophisticated synthetic platform. Its value is derived from the precise arrangement of four different halogens, which imparts a predictable and exploitable hierarchy of reactivity. For researchers in drug development and applied chemical synthesis, understanding the structure, synthesis, and reactivity of this compound provides a powerful tool for the efficient and controlled construction of novel and complex molecular entities. Its strategic use can significantly accelerate the discovery process by enabling rapid diversification from a common, high-value intermediate.

References

-

AOBChem. (n.d.). This compound. Retrieved from AOBChem website. [Link]

-

Fan, R., et al. (2020). Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes. Synthesis, 52, 928-932. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-5-fluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2023). Iodobenzene-Catalyzed Synthesis of Fully Functionalized NH-Pyrazoles and Isoxazoles. Organic Letters. [Link]

-

PubChem. (n.d.). 1-Bromo-5-chloro-2-fluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, B.-S., et al. (2023). Template Synthesis to Solve the Unreachable Ortho C-H Functionalization Reaction of Iodobenzene. ChemRxiv. [Link]

-

ChemRxiv. (2023). Template Synthesis to Solve the Unreachable Ortho C-H Functionalization Reaction of Iodobenzene. [Link]

-

AIP Publishing. (1963). Proton Chemical Shifts in Polysubstituted Benzenes. The Journal of Chemical Physics. [Link]

-

ACS Publications. (2014). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

ResearchGate. (n.d.). Halogen Derivatives of Benzene and its Homologues. Retrieved from ResearchGate. [Link]

-

Study.com. (n.d.). Provide a reasonable synthesis for 1-bromo-3-chloro-5-iodobenzene starting from benzene. Retrieved from Study.com. [Link]

-

SlidePlayer. (n.d.). Reactions of Benzene & Its Derivatives. Retrieved from SlidePlayer. [Link]

-

Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings. [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from Fiveable. [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from JoVE. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Medium. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. [Link]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Chemistry Steps. (n.d.). Halogenation of Benzene. Retrieved from Chemistry Steps. [Link]

-

PubMed Central. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aobchem.com [aobchem.com]

- 5. This compound | C6H2BrClFI | CID 50998080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. This compound [myskinrecipes.com]

- 10. nbinno.com [nbinno.com]

electrophilic aromatic substitution on polyhalogenated benzenes

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on Polyhalogenated Benzenes

Foreword for the Modern Researcher

Polyhalogenated aromatic compounds are pivotal synthons in the landscape of modern chemistry, serving as foundational scaffolds in pharmaceuticals, advanced polymers, and agrochemicals. Their unique electronic properties and metabolic stability make them indispensable. However, the very features that grant them utility—the multiple, electron-withdrawing halogen substituents—present a significant challenge in their functionalization. The electron-poor nature of the polyhalogenated benzene ring renders it notoriously unreactive toward classic electrophilic aromatic substitution (EAS).

This guide moves beyond textbook theory to provide a field-proven perspective on navigating the complexities of EAS on these challenging substrates. We will dissect the nuanced interplay of electronic and steric effects, detail robust protocols for key transformations, and offer a strategic framework for reaction design. The aim is to empower researchers, scientists, and drug development professionals to approach the synthesis of functionalized polyhalogenated aromatics with confidence and precision.

The Core Challenge: Deactivation and Direction in Polyhalogenated Systems

At the heart of electrophilic aromatic substitution lies the nucleophilic character of the benzene ring. The delocalized π-electron system readily attacks electron-deficient species. However, when halogens are appended to the ring, a fundamental conflict arises.

The Halogen Anomaly: A Duality of Effects

Halogens are unique among substituents. They are deactivating yet ortho-, para-directing. This apparent contradiction is the single most important concept to master.

-

Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the ring through the sigma (σ) bond.[1][2] This effect reduces the overall nucleophilicity of the ring, making it less reactive towards electrophiles compared to benzene. This deactivation is the dominant factor controlling the overall reaction rate.[3]

-

Resonance Effect (+M): The lone pairs of electrons on the halogen can be donated into the aromatic π-system.[1][4] This donation of electron density is not uniform; it specifically enriches the ortho and para positions. This resonance effect, though weaker than the inductive withdrawal, is what directs incoming electrophiles to these positions.[2][5][6]

When multiple halogens are present, their powerful -I effects are additive, making di-, tri-, and tetra-halogenated benzenes significantly deactivated. Consequently, forcing conditions—such as stronger catalysts, higher temperatures, and longer reaction times—are typically required to induce a reaction.

Regioselectivity: The Consensus of Directing Groups

With multiple halogens, the final position of substitution is determined by the cumulative directing effects and steric factors.

-

Reinforcing Effects: In molecules like 1,3-dichlorobenzene, the directing effects of both chlorine atoms reinforce each other, strongly favoring substitution at the 4-position (para to one chlorine, ortho to the other) and to a lesser extent, the 2-position. The 5-position is strongly disfavored as it is meta to both.

-

Opposing Effects: In a substrate like 1,2-dichlorobenzene, the directing effects are in opposition. Both chlorines direct to positions 4 and 5 (para and meta to the other chlorine, respectively). This often leads to the formation of a mixture of isomers, with the precise ratio depending on the electrophile and reaction conditions.[7]

-

Steric Hindrance: As the number and size of halogen atoms increase, steric hindrance plays a more critical role.[8][9] Substitution at a position flanked by two other groups is highly disfavored. For bulky electrophiles, substitution at the less sterically hindered para position is often overwhelmingly preferred over the ortho positions.[9][10]

Caption: Regioselectivity in dichlorobenzenes.

Core Reactions and Field-Tested Protocols

Successfully executing EAS on polyhalogenated benzenes requires careful selection of reagents and stringent control over reaction conditions.

Nitration

The introduction of a nitro (-NO₂) group is a cornerstone of aromatic chemistry. The electrophile is the highly reactive nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids.[11]

Causality Behind the Protocol: The deactivation of the ring necessitates a high concentration of the nitronium electrophile. Sulfuric acid serves a dual purpose: it protonates nitric acid to facilitate the loss of water and generate NO₂⁺, and it acts as a dehydrating agent, preventing the reverse reaction.[6][8]

Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), comparing the reaction mixture to the starting material. The formation of distinct, more polar spots (nitrated products) and the consumption of the starting material validate the reaction's progression. The distinct melting points of the resulting isomers (ortho, para) allow for separation and purification by recrystallization.[11]

Experimental Protocol: Nitration of o-Dichlorobenzene [12]

This protocol is adapted from established industrial processes for producing 3,4-dichloronitrobenzene, a key intermediate.

-

Reagent Preparation (Generation of Electrophile): In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, carefully add 65 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-water bath to 0-5 °C.

-

Nitrating Mixture: Slowly add 43 mL of concentrated nitric acid (70%) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of 25 mL of 1,2-dichlorobenzene. Maintain the reaction temperature between 5-10 °C during the addition.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60 °C and maintain this temperature for 2 hours with vigorous stirring.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture over 200 g of crushed ice with stirring. The crude product will precipitate as a solid.

-

Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. The primary product, 3,4-dichloronitrobenzene, can be further purified by recrystallization from ethanol. The typical yield is approximately 95%.

| Substrate | Conditions | Major Product(s) | Reference |

| 1,2-Dichlorobenzene | H₂SO₄/HNO₃, 60°C | 3,4-Dichloronitrobenzene | [12] |

| 1,4-Dichlorobenzene | H₂SO₄/HNO₃ | 2,5-Dichloronitrobenzene | N/A |

| Chlorobenzene | H₂SO₄/HNO₃ | 4-Nitrochlorobenzene, 2-Nitrochlorobenzene | [6][11] |

| p-Nitrochlorobenzene | 90-95% HNO₃, 85°C | 2,4-Dinitrochlorobenzene | [13] |

Table 1: Representative Nitration Reactions on Halogenated Benzenes.

Halogenation

Introducing an additional halogen atom onto a polyhalogenated ring requires the activation of the halogen (e.g., Cl₂, Br₂) with a potent Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃.[14][15]

Causality Behind the Protocol: The Lewis acid polarizes the halogen-halogen bond, creating a powerful electrophilic species (e.g., Br⁺-FeBr₄⁻) that can be attacked by the severely deactivated ring. The choice of catalyst is crucial; it must be strong enough to activate the halogen but not so reactive that it causes unwanted side reactions.

Experimental Protocol: Bromination of 1,2,4-Trichlorobenzene

-

Setup: In a dry, three-necked flask fitted with a condenser, dropping funnel, and a gas trap (to capture HBr byproduct), place 1,2,4-trichlorobenzene and a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

-

Reagent Addition: Slowly add a stoichiometric equivalent of liquid bromine via the dropping funnel at room temperature with stirring.

-

Reaction Execution: After the addition, gently heat the mixture to 50-60 °C for several hours until the evolution of HBr gas ceases. Monitor the reaction by GC.

-

Work-up: Cool the reaction mixture. Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any remaining bromine.

-

Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The product, 1-bromo-2,4,5-trichlorobenzene, can be purified by distillation or recrystallization.

Friedel-Crafts Acylation: A Note of Caution

The Friedel-Crafts reactions are among the most powerful C-C bond-forming reactions in aromatic chemistry. However, they are severely limited when applied to polyhalogenated benzenes.

-

Friedel-Crafts Alkylation: This reaction is generally not feasible . The strong deactivation of the ring by multiple halogens prevents it from reacting with the carbocation electrophiles generated from alkyl halides.[16][17]

-

Friedel-Crafts Acylation: This reaction, which uses a more reactive acylium ion electrophile, can sometimes be forced to proceed, but it requires a stoichiometric amount of a strong Lewis acid catalyst (AlCl₃) and often high temperatures.[18][19] The yields are frequently low, and the harsh conditions limit its synthetic utility. The acyl group product is also deactivating, which advantageously prevents poly-acylation.[19]

Due to these significant limitations, alternative synthetic routes, such as metal-catalyzed cross-coupling reactions, are often preferred for introducing alkyl or acyl groups to polyhalogenated aromatic cores.

A Strategic Workflow for Reaction Design

Approaching EAS on a novel polyhalogenated substrate requires a systematic evaluation of electronic, steric, and practical factors. The following workflow provides a logical decision-making framework.

Caption: Decision workflow for EAS on polyhalogenated benzenes.

Conclusion and Future Outlook

Electrophilic aromatic substitution on polyhalogenated benzenes is a challenging yet manageable field of synthesis. A thorough understanding of the conflicting electronic effects of halogens, combined with a rational approach to catalyst selection and reaction conditions, is paramount to success. While the deactivating nature of these substrates necessitates more forceful conditions compared to simple aromatics, the underlying principles of regioselectivity remain a reliable guide. As the demand for complex, functionalized halogenated molecules continues to grow, mastery of these fundamental reactions remains a critical skill for the modern synthetic chemist in both academic and industrial laboratories.

References

-

3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

-

16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

-

What is the effect of halogen in the activity of a ring? - Quora. (2018). Quora. [Link]

-

halogens as directing groups in aromatic reactions - YouTube. (2019). YouTube. [Link]

-

Electrophilic Aromatic Substitution (EAS)SEAr. (2023). [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. [Link]

-

Reactivity of chlorobenzene and benzene in electrophilic substitutions. (2015). Stack Exchange. [Link]

-

Electrophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. [Link]

-

18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. [Link]

-

Perspective on halogenated organic compounds - PMC. (2023). National Center for Biotechnology Information. [Link]

-

Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). Nature. [Link]

-

LAB QO 4 - Nitration of Chlorobenzene. (n.d.). Scribd. [Link]

-

A comparison of regioselectivity in electrophilic aromatic substitution... - ResearchGate. (n.d.). ResearchGate. [Link]

-

(PDF) Kinetics and Mechanism of p-Nitrochlorobenzene Nitration with Nitric Acid. (2025). ResearchGate. [Link]

-

151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. (2021). YouTube. [Link]

-

The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. [Link]

-

Acylation of Benzene - Friedel Crafts (A-Level Chemistry) - YouTube. (2022). YouTube. [Link]

- CN1038447A - Technology for nitration of ortho-dichlorobenzene with mixed acid processing - Google Patents. (n.d.).

-

friedel-crafts acylation of benzene. (n.d.). Chemguide. [Link]

-

Nitration of Chlorobenzene - YouTube. (2021). YouTube. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution: Mechanism - StudySmarter. (2023). StudySmarter. [Link]

-

introduction to regioselectivity in aromatic reactions - YouTube. (2019). YouTube. [Link]

- US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents. (n.d.).

-

Sulfonation (video) | Aromatic compounds - Khan Academy. (n.d.). Khan Academy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. CN1038447A - Technology for nitration of ortho-dichlorobenzene with mixed acid processing - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 18. m.youtube.com [m.youtube.com]

- 19. chemguide.co.uk [chemguide.co.uk]

reactivity of different halogens on a benzene ring

An In-depth Technical Guide to the Reactivity of Different Halogens on a Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated benzene rings are fundamental building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The nature of the halogen substituent (Fluorine, Chlorine, Bromine, Iodine) profoundly dictates the reactivity of the aromatic ring and its suitability for various synthetic transformations. This guide provides a comprehensive analysis of the electronic and steric effects of halogens on the reactivity of benzene in electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and transition-metal-catalyzed cross-coupling reactions. We will explore the underlying mechanistic principles, offer field-proven insights into experimental design, and provide detailed protocols for key transformations.

Introduction: The Dichotomous Nature of Halogen Substituents

Halogens exert a unique and often counterintuitive influence on the benzene ring's reactivity. This stems from the interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

-